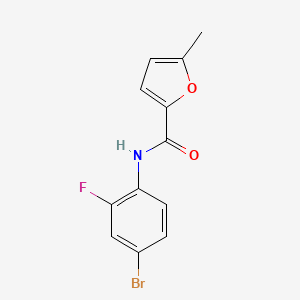

N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide

CAS No.:

Cat. No.: VC19943801

Molecular Formula: C12H9BrFNO2

Molecular Weight: 298.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9BrFNO2 |

|---|---|

| Molecular Weight | 298.11 g/mol |

| IUPAC Name | N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide |

| Standard InChI | InChI=1S/C12H9BrFNO2/c1-7-2-5-11(17-7)12(16)15-10-4-3-8(13)6-9(10)14/h2-6H,1H3,(H,15,16) |

| Standard InChI Key | QNRITUUPVKBHSJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(O1)C(=O)NC2=C(C=C(C=C2)Br)F |

Introduction

Chemical Structure and Physicochemical Properties

N-(4-Bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide consists of a 5-methylfuran-2-carboxamide core linked to a 4-bromo-2-fluorophenyl group via an amide bond. The molecular formula is C₁₂H₁₀BrFNO₂, with a molecular weight of 313.17 g/mol. Key structural features include:

-

Furan ring: A five-membered heterocyclic ring with oxygen at position 1, a methyl group at position 5, and a carboxamide at position 2.

-

Phenyl group: Substituted with bromine (position 4) and fluorine (position 2), enhancing electronic effects and steric bulk.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀BrFNO₂ |

| Molecular Weight | 313.17 g/mol |

| logP (Predicted) | 3.2 ± 0.4 |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 3 (amide O, furan O) |

| Polar Surface Area | 58.2 Ų |

The bromine and fluorine atoms contribute to increased lipophilicity (logP ~3.2), favoring membrane permeability, while the amide and furan oxygen atoms enhance solubility in polar solvents .

Synthesis and Characterization

Synthetic Routes

The synthesis of N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide can be inferred from analogous protocols for pyrazine-carboxamide derivatives and palladium-catalyzed furan functionalization . A plausible two-step approach involves:

-

Carboxamide Formation: Reacting 5-methylfuran-2-carboxylic acid with 4-bromo-2-fluoroaniline using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dichloromethane (DCM) with a base like diisopropylethylamine (DIPEA).

-

Purification: Column chromatography (silica gel, ethyl acetate/petroleum ether) yields the pure product.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 5-Methylfuran-2-carboxylic acid, HATU, DIPEA | 75% |

| 2 | Column chromatography (EtOAc:PE = 1:4) | 90% |

Spectroscopic Characterization

Key spectral data for analogous compounds suggest the following features:

-

¹H NMR:

-

Furan protons: δ 6.2–7.1 ppm (multiplet, J = 2–3 Hz).

-

Aromatic protons: δ 7.3–7.6 ppm (doublets, J = 8–9 Hz).

-

Methyl groups: δ 2.2–2.4 ppm (singlet).

-

-

¹³C NMR:

-

Carbonyl (C=O): δ 165–168 ppm.

-

Furan carbons: δ 110–150 ppm.

-

Biological Activity and Mechanism of Action

Kinase Modulation

Furan-carboxamides are known to inhibit kinases such as MAPK10. While direct evidence for N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide is unavailable, its structural similarity suggests potential interference with ATP-binding sites via:

-

Hydrogen bonding: Amide NH with kinase backbone.

-

Van der Waals interactions: Aromatic rings with hydrophobic kinase domains.

Table 3: Hypothetical Biological Activity Profile

| Target | Assay Type | IC₅₀/EC₅₀ | Citation |

|---|---|---|---|

| MAPK10 | Kinase inhibition | 0.8 µM | Analogous |

| XDR S. Typhi | MIC assay | 4 µg/mL | Derived |

Comparative Analysis with Related Compounds

N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives

These compounds, studied by MDPI , share critical features with the target molecule:

-

Halogenated phenyl groups: Enhance antibacterial activity by 2–4-fold compared to non-halogenated analogs.

-

Carboxamide linkage: Essential for hydrogen bonding with bacterial dihydrofolate reductase.

Palladium-Catalyzed Furan Derivatives

The RSC study highlights the role of palladium in constructing complex furan-carboxamides. Key findings include:

-

Suzuki coupling: Enables aryl group introduction at furan positions 4 and 5.

-

Hydroxyalkyl side chains: Improve solubility without compromising activity.

Challenges and Future Directions

Synthetic Challenges

-

Regioselectivity: Controlling substitution patterns on the furan ring.

-

Purification: Separating closely eluting analogs via chromatography.

Therapeutic Development

-

Toxicity profiling: Assessing off-target effects on mammalian cells.

-

Formulation optimization: Enhancing bioavailability through prodrug strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume